molecular formula C9H13N3O5 B12410248 Cytidine-d1

Cytidine-d1

Cat. No.: B12410248
M. Wt: 244.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-OATXHMITSA-N
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Description

Cytidine-d1 is a deuterated form of cytidine, a nucleoside molecule that is widely used as a precursor for antiviral drugs. Cytidine itself is a component of RNA and plays a crucial role in cellular processes such as DNA and RNA synthesis, cell signaling, and metabolic regulation . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the effects of nucleoside analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cytidine-d1 involves several steps. One common method includes the silanization protection of cytosine using tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose. The resulting product undergoes ammonolysis to yield crude cytidine, which is then refined through a series of steps involving ethanol, heating, refluxing, and cooling .

Industrial Production Methods

Industrial production of cytidine often involves microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to overproduce cytidine by deleting the cytidine deaminase gene and manipulating other metabolic pathways to increase the intracellular concentration of precursors .

Chemical Reactions Analysis

Types of Reactions

Cytidine-d1 undergoes various chemical reactions, including:

    Oxidation: Cytidine can be oxidized to uridine.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Cytidine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions include uridine (from oxidation) and various substituted cytidine derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Cytidine-d1 has a wide range of applications in scientific research:

Mechanism of Action

Cytidine-d1 exerts its effects primarily through its incorporation into RNA and DNA. Once incorporated, it can disrupt normal cellular processes such as RNA metabolism and protein synthesis. It can also inhibit DNA methyltransferase, leading to changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

    Cytidine: The non-deuterated form, widely used in similar applications.

    Azacitidine: A cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    Decitabine: Another cytidine analog with applications in cancer treatment.

Uniqueness

Cytidine-d1 is unique due to the presence of a deuterium atom, which makes it more stable and allows for more precise studies of metabolic pathways and drug interactions .

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

244.22 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8D

InChI Key

UHDGCWIWMRVCDJ-OATXHMITSA-N

Isomeric SMILES

[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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